molecular formula C7H7FOS B1334152 3-Fluoro-4-methoxythiophenol CAS No. 89818-27-9

3-Fluoro-4-methoxythiophenol

Cat. No. B1334152
CAS RN: 89818-27-9
M. Wt: 158.2 g/mol
InChI Key: DBEUVLFLTXYXJF-UHFFFAOYSA-N
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Description

The compound "3-Fluoro-4-methoxythiophenol" is not directly studied in the provided papers; however, the papers do discuss related fluorinated thiophenes and their properties. Fluorinated thiophenes are of significant interest in the field of materials science, particularly in the development of electronic and optoelectronic devices due to their ability to modulate electronic properties through the introduction of fluorine atoms into the thiophene ring .

Synthesis Analysis

The synthesis of fluorinated thiophenes can be achieved through various strategies. One approach involves the treatment of dibrominated monomers with alkyl Grignard reagents, leading to the formation of regioisomeric fluorinated thiophenes . Another method reported is the Schiemann reaction, which introduces the fluorine atom into the thiophene ring with a good overall yield . These synthetic routes are crucial for producing building blocks like 3-Fluoro-4-methoxythiophenol for further polymerization and application in electronic materials.

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is characterized by the presence of fluorine atoms, which can significantly affect the electronic distribution and conformation of the thiophene ring. The introduction of fluorine is known to increase the ionization potential of the resulting polymers without significantly changing the optical band gap . Additionally, fluorination can lead to a more co-planar backbone, enhancing the tendency of the polymers to aggregate in solution .

Chemical Reactions Analysis

Fluorinated thiophenes can undergo various chemical reactions, including electropolymerization and copolymerization with other monomers. For instance, copolymerization of 3-(4-fluorophenyl)thiophene with 3,4-ethylenedioxythiophene has been achieved electrochemically, resulting in materials that combine the advantageous properties of both monomers . However, attempts to electropolymerize certain fluorinated thiophenes, such as 3-fluoro-4-hexylthiophene, have been unsuccessful, indicating that the electronic effects of fluorination can sometimes hinder polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophenes and their polymers are influenced by the fluorine substituents. These materials often exhibit good electrochemical behavior, high conductivity, and excellent ambient stability . The fluorinated chains can lead to strong intermolecular interactions in the solid state, which surprisingly does not compromise the solid-state fluorescence efficiencies . Additionally, the presence of fluorine can affect the surface morphology and wettability of polymer films, as seen in the development of superhydrophobic surfaces .

Scientific Research Applications

Electronic Properties and Polymer Synthesis

  • Tuning Electronic Properties with Thiophene Derivatives : The study by Gohier et al. (2013) investigated the use of 3-Fluoro-4-hexylthiophene, a compound structurally similar to 3-Fluoro-4-methoxythiophenol, for tuning the electronic properties of conjugated polythiophenes. This research is significant for the development of advanced materials in electronics (Gohier, Frère, & Roncali, 2013).

  • Polymer Synthesis for Electronic Applications : Fei et al. (2015) focused on the synthesis of 3-alkyl-4-fluorothiophenes for their application in electronic devices. They highlighted how fluorination can influence the properties of these polymers, which is relevant for the potential uses of 3-Fluoro-4-methoxythiophenol derivatives (Fei et al., 2015).

Fluorinated Heterocyclic Compounds

  • Synthesis of Fluorinated Compounds : Shi, Wang, and Schlosser (1996) explored the use of 2-fluoroacrylic building blocks, similar to 3-Fluoro-4-methoxythiophenol, for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This research contributes to the field of medicinal chemistry and material science (Shi, Wang, & Schlosser, 1996).

Advanced Materials and Sensors

  • Nonlinear Optical Applications : Stathis et al. (2019) discussed the synthesis and characterization of thiophenol-modified fluorographene derivatives, with applications in nonlinear optical fields. The study highlights the potential of thiophenol compounds in advanced material applications (Stathis et al., 2019).

  • Glucose Sensing : Bao et al. (2021) synthesized a monomer for glucose sensing, which involves a derivative of ethylenedioxythiophene, demonstrating the potential of thiophenol compounds in biosensing technologies (Bao et al., 2021).

Safety And Hazards

3-Fluoro-4-methoxythiophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

3-Fluoro-4-methoxythiophenol has been used in the development of organic thin-film transistors (OTFTs), which are advantageous for monolithic three-dimensional integration due to low temperature and facile solution processing . These OTFTs have shown superior performance for driving micro light emitting diode displays . This suggests potential future applications in the field of display technology .

properties

IUPAC Name

3-fluoro-4-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEUVLFLTXYXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374597
Record name 3-Fluoro-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxythiophenol

CAS RN

89818-27-9
Record name 3-Fluoro-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89818-27-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
L Han, J Li, S Ogier, Z Liu, L Deng… - Advanced Electronic …, 2022 - Wiley Online Library
… The 3-fluoro-4-methoxythiophenol SAM is used to modify the Au electrode surface to enhance the hole injection while suppressing electron injection at high gate field. Its dipole moment …
Number of citations: 7 onlinelibrary.wiley.com
M Li, Z Liu, L Feng, J Fan, L Han… - IEEE Electron …, 2019 - ieeexplore.ieee.org
… A self-assembled monolayer (SAM) of 3-fluoro-4-methoxythiophenol (Fluorochem, UK) was deposited from a 10 mM solution in 2-propanol. Two subsequent cycles of 2-propanol …
Number of citations: 8 ieeexplore.ieee.org
L Han, S Ogier, J Li, D Sharkey, X Yin, A Baker… - Nature …, 2023 - nature.com
… The measured |I D | -V GS curves and extracted mobility values of the fabricated devices using different SAMs prove that 3-Fluoro-4-Methoxythiophenol (3-F, 4-OMeBT) is the most …
Number of citations: 9 www.nature.com
L Feng, Y Huang, J Fan, J Zhao… - 2018 IEEE …, 2018 - ieeexplore.ieee.org
High performance organic thin-film transistors (OTFTs) are fabricated by using normal spin-coating processes with the highest processing temperature of 115 C, The devices present …
Number of citations: 8 ieeexplore.ieee.org
SD Ogier, H Matsui, L Feng, M Simms, M Mashayekhi… - Organic …, 2018 - Elsevier
… The substrates were oxygen plasma treated to increase surface energy [24] and then a self-assembled monolayer (SAM) of 3-fluoro-4-methoxythiophenol (Fluorochem, UK) was …
Number of citations: 40 www.sciencedirect.com
X Yin, J Li, L Han, W Tang, Y Huang… - IEEE Electron …, 2023 - ieeexplore.ieee.org
A three-dimensional (3D) integration architecture composed of a top-gate organic thin-film transistor (OTFT) as pixel switch and a bottom-gate organic phototransistor (OPT) for photo-…
Number of citations: 2 ieeexplore.ieee.org
W Wu, D Geng, C Chen, X Chuai, S Li, N Lu, L Li - Organic Electronics, 2023 - Elsevier
… The 3-fluoro-4-methoxythiophenol SAM is spin-coated and baked in order to modify the Au electrode surface to enhance the hole injection. Organic semiconductor (OSC, TruFlex® OSC…
Number of citations: 2 www.sciencedirect.com
A Arnal, C Martínez-Domingo, L Terés, E Ramon - Organic Electronics, 2022 - Elsevier
… In order to increase the surface energy, the substrates were oxygen plasma-treated and then a self-assembled monolayer (SAM) of 3-fluoro-4-methoxythiophenol (Fluorochem, Glossop, …
Number of citations: 2 www.sciencedirect.com
A Arnal, C Martínez-Domingo, S Ogier, L Terés… - Crystals, 2019 - mdpi.com
… In order to increase the surface energy, the substrates were oxygen plasma-treated and then a self-assembled monolayer (SAM) of 3-fluoro-4-methoxythiophenol (Fluorochem, Glossop, …
Number of citations: 12 www.mdpi.com
A Arnal Rus - 2021 - ddd.uab.cat
In recent years, the interest in the manufacture of low-cost electronic systems has been on the rise due to increasing efforts of using sensors in Smart Cities and Industry 4.0. Multiple low-…
Number of citations: 2 ddd.uab.cat

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